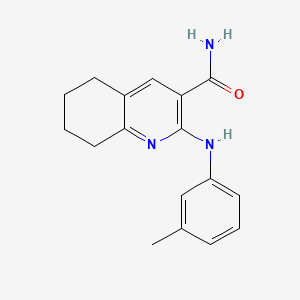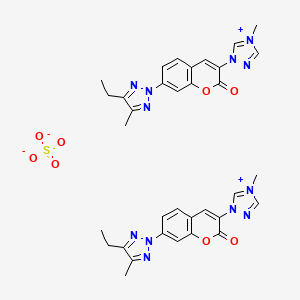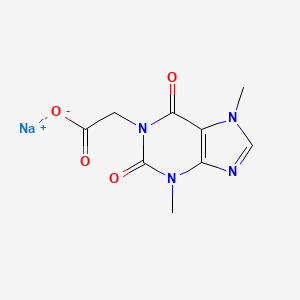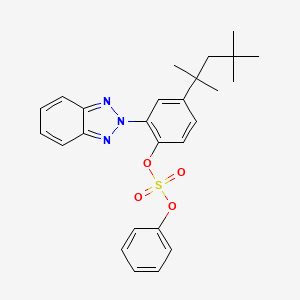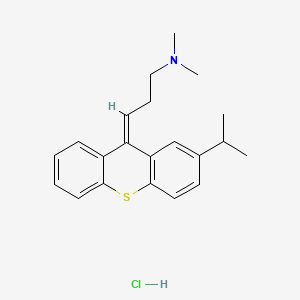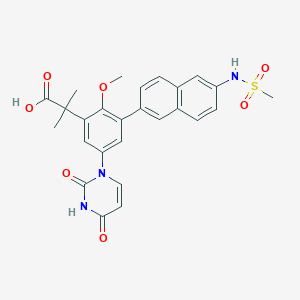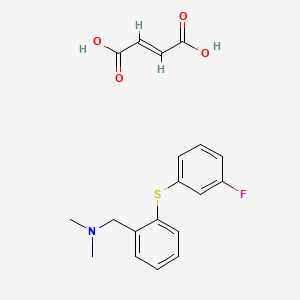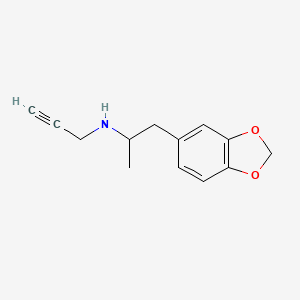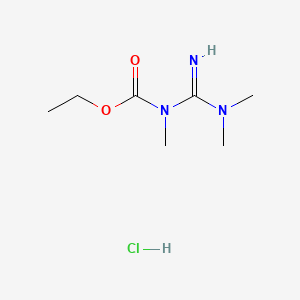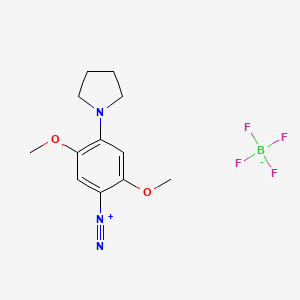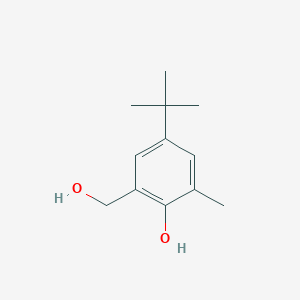
6-Methylol-2-methyl-4-tert-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylol-2-methyl-4-tert-butylphenol is an organic compound with the molecular formula C12H18O2. It is a phenolic compound characterized by the presence of a methylol group (-CH2OH) attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylol-2-methyl-4-tert-butylphenol typically involves the alkylation of phenol with isobutylene to form 2-methyl-4-tert-butylphenol. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde under basic conditions to introduce the methylol group.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylol-2-methyl-4-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated and nitrated phenols.
Applications De Recherche Scientifique
6-Methylol-2-methyl-4-tert-butylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized in the production of rubber and plastics to enhance their stability and longevity.
Mécanisme D'action
The antioxidant properties of 6-Methylol-2-methyl-4-tert-butylphenol are attributed to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species (ROS) and other free radicals, thereby protecting cells and materials from oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another phenolic antioxidant with similar applications in the rubber and plastic industries.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Butylated hydroxyanisole (BHA): Another common antioxidant used in food preservation.
Uniqueness
6-Methylol-2-methyl-4-tert-butylphenol is unique due to its specific structure, which imparts distinct antioxidant properties. Its methylol group enhances its reactivity and effectiveness as an antioxidant compared to other similar compounds.
Propriétés
Numéro CAS |
13464-23-8 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
4-tert-butyl-2-(hydroxymethyl)-6-methylphenol |
InChI |
InChI=1S/C12H18O2/c1-8-5-10(12(2,3)4)6-9(7-13)11(8)14/h5-6,13-14H,7H2,1-4H3 |
Clé InChI |
CGVFFLCPRBKKQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)CO)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


